N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-1-naphthamide hydrochloride is a complex heterocyclic compound characterized by its unique molecular structure and potential biological activities. This compound has garnered interest in the field of medicinal chemistry due to its structural features that may confer specific pharmacological properties.
This compound can be classified as a thiazolo-pyridine derivative, which belongs to a broader category of nitrogen-containing heterocycles. The molecular formula is , and it has a molecular weight of approximately 448.10 g/mol . The compound's synthesis and characterization are often referenced in scientific literature, indicating its relevance in research and potential applications in drug development.
The synthesis of N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-1-naphthamide hydrochloride typically involves several key steps:
Optimized reaction conditions are crucial for achieving high yields and purities during synthesis .
The molecular structure of N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-1-naphthamide hydrochloride can be represented using various chemical notation systems:
InChI=1S/C24H28ClN3OS/c25-24(30)27-22-15-13-21(29-24)19-9-7-17(8-10-19)11-12-20(22)26(23(27)28)14-16-6-4-2-1-3-5-16/h1-10H,11-15H2,(H2,25,30)
C1=CC=C(C=C1)C(=O)N(C2=C(C=CN2C3=CC=CC=C3)C(S2)C(C)(C)Cl)C
These notations provide insight into the compound's connectivity and functional groups present within its structure .
N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-1-naphthamide hydrochloride is involved in several types of chemical reactions:
These reactions highlight the compound's versatility in synthetic organic chemistry.
Further studies are required to elucidate the precise mechanisms underlying its pharmacological effects .
The physical and chemical properties of N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-1-naphthamide hydrochloride include:
These properties are essential for understanding the compound's behavior in various applications .
N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-1-naphthamide hydrochloride has potential applications in:
Research continues to explore these applications further as new data becomes available .
CAS No.: 15978-08-2
CAS No.: 21871-10-3
CAS No.: 1576-86-9
CAS No.:
CAS No.: 21416-14-8